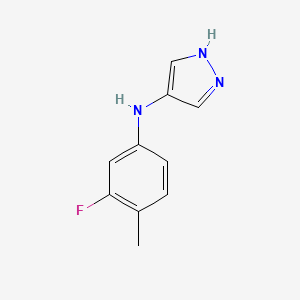
(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H11NS It is a cyclobutane derivative with a methylsulfanyl group attached to the third carbon and an amine group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a methylsulfanyl reagent, followed by the introduction of an amine group through reductive amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
科学研究应用
(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism by which (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, from metabolic processes to signal transduction pathways.
相似化合物的比较
Similar Compounds
(1R,3r)-3-(methylthio)cyclobutan-1-amine: A closely related compound with a similar structure but different functional group.
Cyclobutanamine derivatives: Other cyclobutane-based amines with varying substituents.
Uniqueness
(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methylsulfanyl group, in particular, can participate in unique reactions and interactions compared to other cyclobutanamine derivatives.
属性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC 名称 |
3-methylsulfanylcyclobutan-1-amine |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 |
InChI 键 |
HXGNCEODWVLWIA-UHFFFAOYSA-N |
规范 SMILES |
CSC1CC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)
![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)
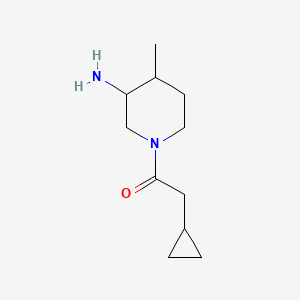
![1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B13192052.png)
![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)
![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)
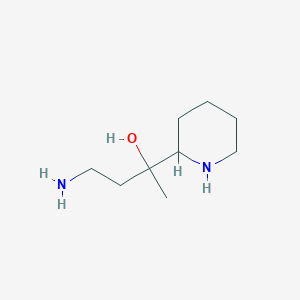


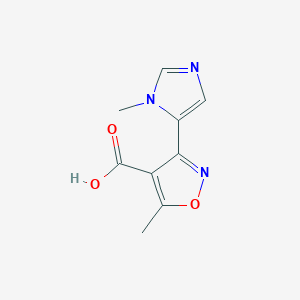
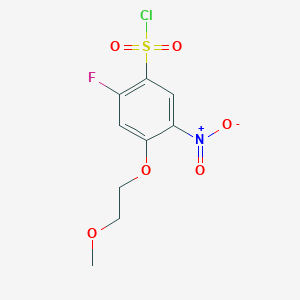
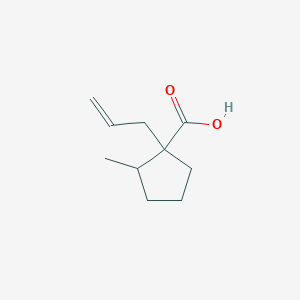
![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)
